

Spectroscopic Characterization of 1H-Benzo[d]imidazole-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: *1H-Benzo[d]imidazole-4-carbaldehyde*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1H-Benzo[d]imidazole-4-carbaldehyde**. Due to the limited availability of direct experimental data for this specific isomer in public databases, this document outlines the expected spectroscopic properties based on the well-established characteristics of benzimidazole derivatives. It includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, along with a detailed, plausible experimental protocol for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding for the analysis of this and related compounds.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds composed of fused benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor agents. The specific substitution pattern on the benzimidazole core dictates its biological activity and physicochemical

properties. **1H-Benzo[d]imidazole-4-carbaldehyde**, an isomer with a formyl group at the 4-position, presents a valuable synthon for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds.

Predicted Spectroscopic Data

While specific experimental spectra for **1H-Benzo[d]imidazole-4-carbaldehyde** are not readily available, the following tables summarize the expected spectroscopic data based on the analysis of related benzimidazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	12.0 - 13.0	br s	-
Aldehyde CHO	9.9 - 10.5	s	-
H2	8.2 - 8.4	s	-
H5	7.4 - 7.6	t	7.5 - 8.0
H6	7.7 - 7.9	d	7.5 - 8.0
H7	7.9 - 8.1	d	7.5 - 8.0

Note: Spectra are typically recorded in DMSO-d₆. The N-H proton signal is often broad and its chemical shift can be concentration-dependent. The aromatic proton shifts are influenced by the electron-withdrawing nature of the carbaldehyde group.[\[1\]](#)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Expected Chemical Shift (δ , ppm)
Aldehyde C=O	190 - 195
C2	142 - 145
C3a	135 - 140
C4	128 - 132
C5	124 - 127
C6	120 - 123
C7	112 - 115
C7a	140 - 144

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.[\[4\]](#)[\[5\]](#)

Table 3: Predicted FT-IR Spectroscopic Data

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch	3100 - 3300	Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=O Stretch (Aldehyde)	1680 - 1700	Strong
C=N Stretch (Imidazole)	1620 - 1640	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong
C-H Bend (Aromatic)	700 - 900	Strong

Note: The N-H stretching vibration is often broad due to hydrogen bonding.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
146	High	[M] ⁺ (Molecular Ion)
145	High	[M-H] ⁺
118	Medium	[M-CO] ⁺
117	Medium	[M-CHO] ⁺
91	Medium	[C ₆ H ₅ N] ⁺
90	Medium	[C ₆ H ₄ N] ⁺

Note: The fragmentation pattern of benzimidazoles typically involves the loss of small molecules like HCN from the imidazole ring.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

The synthesis of **1H-Benzo[d]imidazole-4-carbaldehyde** can be approached through the condensation of 2,3-diaminobenzaldehyde with a suitable one-carbon source, such as formic acid or its derivatives. An alternative and common method involves the oxidation of a precursor like 1H-benzo[d]imidazol-4-yl)methanol. A general and plausible synthetic method starting from a commercially available precursor is detailed below.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehyde (as an analogous procedure)[\[16\]](#)[\[17\]](#)

This procedure describes the synthesis of a related isomer and can be adapted for the 4-carbaldehyde derivative.

- Step 1: Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbonitrile. A mixture of 4-cyano-1,2-phenylenediamine (1.0 eq), an appropriately substituted benzaldehyde (1.5 eq), and sodium metabisulfite (0.5 eq) in a mixture of ethanol and water is refluxed for 4-6 hours. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.[\[16\]](#)[\[17\]](#)
- Step 2: Reduction of the Nitrile to the Aldehyde. The synthesized 2-aryl-1H-benzo[d]imidazole-6-carbonitrile (1.0 eq) is dissolved in 75% aqueous formic acid. To this solution, Ni-Al alloy (1.2 eq) is added, and the mixture is heated at 95 °C for 3 hours under

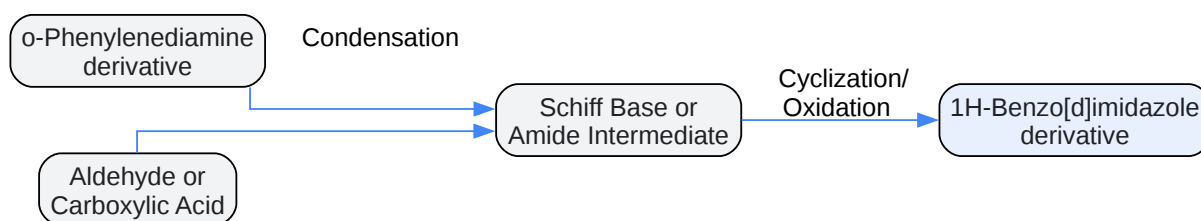
an inert atmosphere. The hot mixture is filtered through Celite, and the filtrate is concentrated. The pH of the resulting aqueous solution is adjusted to 9.0 with 2N NaOH, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.[16]

Spectroscopic Characterization Protocol

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][18]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a diamond ATR accessory in the range of 4000-400 cm⁻¹. [6][7]
- Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained on a mass spectrometer, typically at an ionization voltage of 70 eV. High-resolution mass spectrometry (HRMS) can be performed using ESI-TOF to confirm the elemental composition.[9][19]

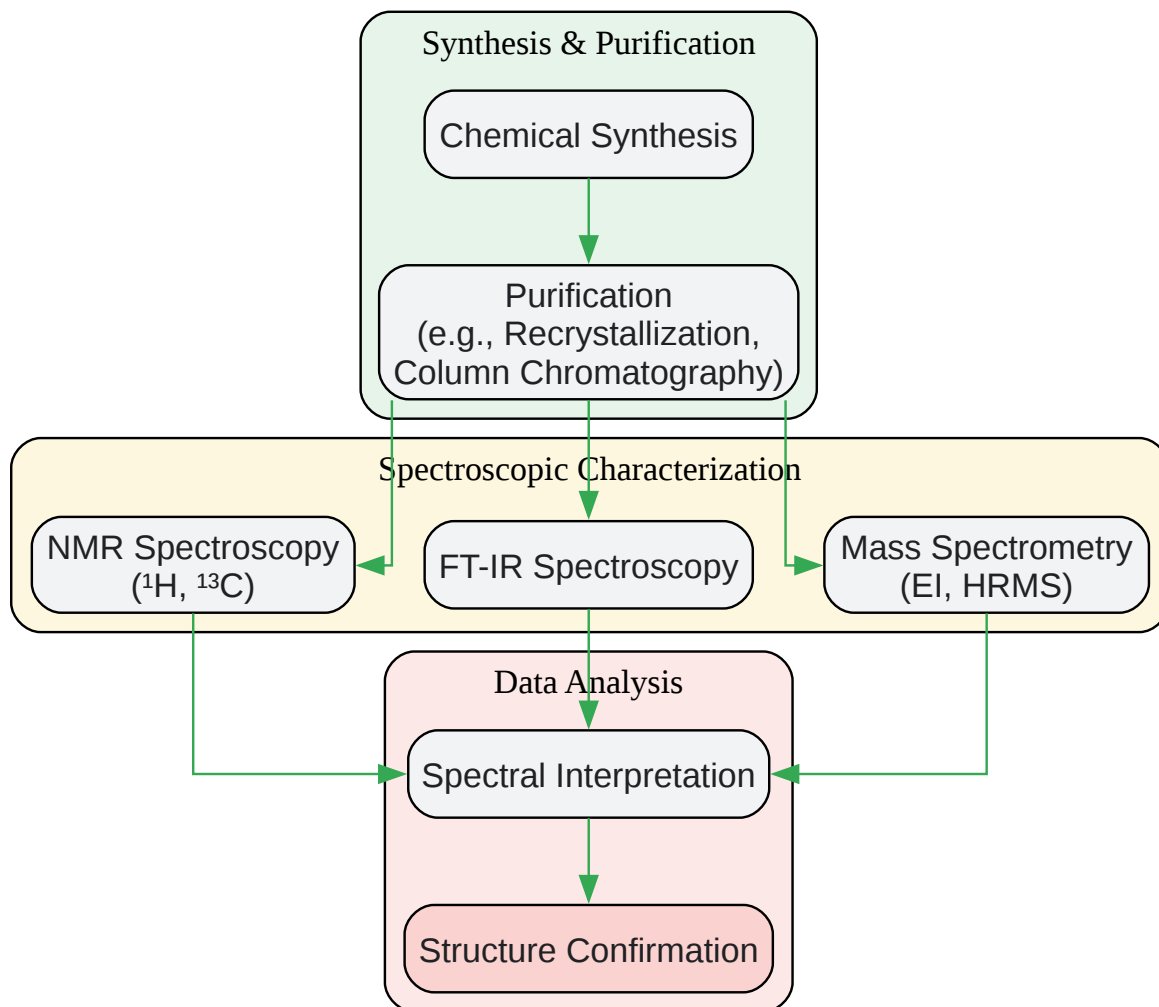
Visualization of Workflows and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic pathway and experimental workflow for the characterization of benzimidazole derivatives.



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Figure 1. General synthetic pathway for benzimidazole derivatives.



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